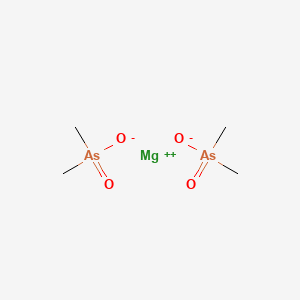![molecular formula C17H22N2O3 B12298743 Ethyl 1'-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3'-pyrrolidine]-4'-carboxylate](/img/structure/B12298743.png)
Ethyl 1'-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3'-pyrrolidine]-4'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Etil-1'-metil-1-oxo-1,2,4,5-tetrahidroespiro[benzo[c]azepina-3,3'-pirrolidina]-4'-carboxilato es un complejo compuesto orgánico que pertenece a la clase de compuestos espiró. Estos compuestos se caracterizan por una estructura única en la que dos anillos están conectados a través de un solo átomo, creando un enlace espiró.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Etil-1'-metil-1-oxo-1,2,4,5-tetrahidroespiro[benzo[c]azepina-3,3'-pirrolidina]-4'-carboxilato típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de un derivado de benzo[c]azepina con un derivado de pirrolidina bajo condiciones controladas. La reacción a menudo requiere el uso de catalizadores como ácidos de Lewis para facilitar la formación del enlace espiró. Las condiciones de reacción generalmente involucran el reflujo de los reactivos en un solvente apropiado, como metanol o etanol, durante varias horas para asegurar una conversión completa.
Métodos de producción industrial
A escala industrial, la producción de este compuesto puede implicar reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la síntesis. El uso de sistemas automatizados permite un control preciso sobre los parámetros de reacción, como la temperatura, la presión y las concentraciones de los reactivos, lo que lleva a un proceso de producción más consistente y escalable.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-Etil-1'-metil-1-oxo-1,2,4,5-tetrahidroespiro[benzo[c]azepina-3,3'-pirrolidina]-4'-carboxilato puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los correspondientes derivados oxo.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el grupo oxo en un grupo hidroxilo.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo éster, donde los nucleófilos como las aminas o los alcoholes reemplazan al grupo etoxi.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Aminas o alcoholes en presencia de una base como el hidruro de sodio.
Productos principales
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y antivirales.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del 1-Etil-1'-metil-1-oxo-1,2,4,5-tetrahidroespiro[benzo[c]azepina-3,3'-pirrolidina]-4'-carboxilato implica su interacción con dianas moleculares específicas, como enzimas o receptores. La estructura única del compuesto le permite unirse con alta afinidad a estos objetivos, modulando su actividad y llevando a los efectos biológicos deseados. Las vías exactas involucradas pueden variar según la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de espiro[indolina-3,3'-pirrolidina]: Conocidos por su bioactividad y posibles aplicaciones terapéuticas.
Derivados de espiro[ciclohexano-1,3'-pirrolidina]: Estudiados por sus propiedades antimicrobianas.
Derivados de espiro[benzofurano-3,3'-pirrolidina]: Investigados por su posible uso en el desarrollo de fármacos.
Singularidad
El 1-Etil-1'-metil-1-oxo-1,2,4,5-tetrahidroespiro[benzo[c]azepina-3,3'-pirrolidina]-4'-carboxilato se destaca por su enlace espiró único y la presencia de anillos tanto benzo[c]azepina como pirrolidina. Esta combinación imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C17H22N2O3 |
|---|---|
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
ethyl 1'-methyl-1-oxospiro[4,5-dihydro-2H-2-benzazepine-3,4'-pyrrolidine]-3'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-3-22-16(21)14-10-19(2)11-17(14)9-8-12-6-4-5-7-13(12)15(20)18-17/h4-7,14H,3,8-11H2,1-2H3,(H,18,20) |
Clave InChI |
AWRPXMNLAIXABF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CC12CCC3=CC=CC=C3C(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B12298676.png)

![tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B12298681.png)
![7-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B12298689.png)





![2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12298725.png)



